Head‑to‑Head IOP‑Lowering Success Rate: Pyrimido[1,2-a]benzimidazole vs. Imidazo[1,2-a]benzimidazole in Normotensive Rats
In a standardized ocular normotensive rat assay with unilateral topical instillation (0.1–0.4 % w/v), three pyrimido[1,2-a]benzimidazole derivatives—RU 551, RU 555, and RU 839—all produced significant IOP reduction over 6 h. In contrast, among the imidazo[1,2-a]benzimidazole congeners tested, only RU 615 elicited a meaningful response; the remaining imidazo analogues showed no, weak, or inconsistent effects [1]. Pharmacophore analysis further identified the non‑conjugated six‑membered heterocyclic ring of the pyrimido‑scaffold as a critical feature for high IOP‑lowering activity [1].
| Evidence Dimension | Proportion of tested compounds achieving significant IOP lowering |
|---|---|
| Target Compound Data | Pyrimido[1,2-a]benzimidazole derivatives: 3/3 (100 %) active (RU 551, RU 555, RU 839) |
| Comparator Or Baseline | Imidazo[1,2-a]benzimidazole derivatives: 1 active (RU 615); remaining imidazo analogues inactive or weakly active |
| Quantified Difference | 100 % vs. limited responsiveness; scaffold‑level superiority confirmed by pharmacophore modeling |
| Conditions | Ocular normotensive rats; single topical drop at 0.1 %, 0.2 %, 0.4 %; IOP measured via rebound tonometry over 6 h |
Why This Matters
Procurement of the pyrimido[1,2-a]benzimidazole core lowers SAR‑attrition risk in ocular‑hypotensive lead optimization, as its six‑membered non‑conjugated ring is a validated pharmacophoric element absent in imidazo‑fused alternatives.
- [1] Marcus, A. J. et al. Intraocular pressure lowering effect and structure‑activity relationship of imidazo[1,2-a]benzimidazole and pyrimido[1,2-a]benzimidazole compounds in ocular normotensive rats: Insight on possible link with hypotensive activity. Eur. J. Pharm. Sci. 2018, 114, 176–185. View Source
